2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This compound features a triazole ring, which is known for its diverse biological activities, including antibacterial and antifungal properties. The molecular formula of this compound is with a molecular weight of approximately 518.04 g/mol .
This compound falls under the category of triazole derivatives, which are recognized for their significant pharmacological properties. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are often used in the development of antifungal and antibacterial agents . The presence of chlorinated and trifluoromethyl groups in its structure enhances its biological activity and solubility characteristics.
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves several key steps:
Technical details regarding specific reagents, temperatures, and reaction times can vary based on the desired yield and purity of the final product.
The molecular structure of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can be represented using various structural formulas:
Cc(cc1)ccc1-n1c(SCC(N/N=C/c(cccc2CC=C)c2O)=O)nnc1-c(cc1)ccc1Cl
The presence of multiple functional groups (chlorine and trifluoromethyl substituents) contributes to its complex three-dimensional conformation, influencing its biological interactions.
The chemical reactivity of this compound can be attributed to several functional groups within its structure:
Technical details regarding these reactions often involve specific conditions such as solvent choice (e.g., dimethylformamide), temperature control, and reaction times to optimize yields.
The mechanism of action for compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves interaction with biological targets such as enzymes or receptors:
Data supporting these mechanisms often comes from in vitro studies demonstrating the compound's efficacy against specific bacterial strains or tumor cells.
The physical and chemical properties of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide include:
These properties suggest that while the compound may have good membrane permeability due to its lipophilicity, it may pose challenges in terms of solubility in aqueous environments .
The applications of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide are primarily found within scientific research and pharmaceutical development:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: